N-cyclopentyl-2-(1-naphthyl)acetamide
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Overview
Description
N-cyclopentyl-2-(1-naphthyl)acetamide is a chemical compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclopentyl group attached to the naphthalene ring through an acetamide linkage.
Preparation Methods
The synthesis of N-cyclopentyl-2-(1-naphthyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-acetic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-cyclopentyl-2-(1-naphthyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-2-(1-naphthyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . The compound is also used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
N-cyclopentyl-2-(1-naphthyl)acetamide can be compared with other similar compounds, such as naphthalene derivatives and acetamide compounds. Some similar compounds include:
Naphthalene-1-acetic acid: A precursor in the synthesis of this compound.
Cyclopentylamine: Another precursor used in the synthesis.
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents, such as naphthalene-1-ylacetamide.
The uniqueness of this compound lies in its specific combination of the cyclopentyl group and naphthalene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
446834-80-6 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34g/mol |
IUPAC Name |
N-cyclopentyl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C17H19NO/c19-17(18-15-9-2-3-10-15)12-14-8-5-7-13-6-1-4-11-16(13)14/h1,4-8,11,15H,2-3,9-10,12H2,(H,18,19) |
InChI Key |
RWFXMKVLRRLIBG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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